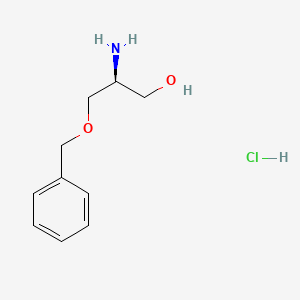
Chlorhydrate de S-2-N-Cbz-propane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-N-Cbz-Propane-1,2-diamine hydrochloride: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and is commonly used in medical and industrial research.
Applications De Recherche Scientifique
S-2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research due to its unique properties and versatility. It is used in drug development as a building block for synthesizing various pharmaceutical compounds. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used for developing therapeutic agents and studying biological pathways. Additionally, it finds applications in the industrial sector for catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves the protection of the amine group followed by the introduction of the desired substituents. The process often starts with the protection of propane-1,2-diamine using a carbobenzyloxy (Cbz) group.
Industrial Production Methods: Industrial production methods for S-2-N-Cbz-Propane-1,2-diamine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: S-2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of S-2-N-Cbz-Propane-1,2-diamine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of S-2-N-Cbz-Propane-1,2-diamine hydrochloride depend on the type of reaction. For example, oxidation reactions may yield corresponding amides or imines, while reduction reactions may produce primary amines .
Mécanisme D'action
Comparison with Other Similar Compounds: S-2-N-Cbz-Propane-1,2-diamine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include (S)-2-N-Cbz-propane-1,2-diamine and other protected diamines. These compounds share similar protective groups but differ in their substituents and overall reactivity .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704266 |
Source


|
| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-71-5 |
Source


|
| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)








![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)
![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

